(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-nitro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(19-8-7-12-3-1-2-4-13(12)11-19)17-10-14-9-15(20(22)23)5-6-16(14)24-17/h1-6,9-10H,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNYDEFWVZBKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroisoquinoline moiety, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine with an aldehyde under acidic conditions to form the isoquinoline ring system.
Next, the 5-nitrobenzo[b]thiophene moiety can be synthesized via nitration of benzo[b]thiophene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzo[b]thiophene ring.
The final step involves coupling the two moieties through a methanone linkage. This can be achieved by reacting the 3,4-dihydroisoquinoline derivative with the 5-nitrobenzo[b]thiophene derivative in the presence of a suitable coupling reagent, such as a carbodiimide, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro group or the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties, particularly as an inhibitor of microtubule polymerization. The structural similarity to known antitumor agents allows it to interact with the colchicine site of tubulin, leading to inhibition of cell proliferation in cancer cell lines.
- Case Study:
A study highlighted that derivatives of benzo[b]thiophene, structurally related to our compound, exhibited IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, demonstrating significant antiproliferative activity . This suggests that similar compounds could also show promising results.
Neuroprotective Effects
Research indicates that isoquinoline derivatives can exert neuroprotective effects. The unique structure of (3,4-dihydroisoquinolin-2(1H)-yl) moiety is believed to contribute to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.
- Case Study:
A related compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress, highlighting the potential of isoquinoline derivatives in treating neurodegenerative diseases .
Further research should focus on synthesizing analogues with varied substitutions on both the isoquinoline and benzo[b]thiophene moieties to enhance potency and selectivity.
Clinical Trials
To validate its therapeutic potential, rigorous preclinical studies followed by clinical trials are necessary. The promising results from preliminary studies warrant further investigation into dosage optimization and long-term effects.
Mechanism of Action
The mechanism of action of (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : Compounds with methyl linkers (e.g., Compound 9) exhibit improved selectivity for BChE over AChE, suggesting that rigidity in the target compound’s direct carbonyl linkage may favor distinct target interactions.
- Receptor Specificity: Chlorophenyl and methoxy-substituted dihydroisoquinolines (e.g., Compound 156) show potentiation of GluN2C/D-containing NMDA receptors, whereas nitrobenzothiophene derivatives may prioritize kinase or cholinesterase interactions.
Pharmacological Profiles
Enzyme Inhibition
- BChE Selectivity : Compound 9 (pyrrolidinyl analogue) inhibits BChE with IC₅₀ = 1.2 µM, attributed to dual interactions with the catalytic and peripheral anionic sites. The nitro group in the target compound may enhance π-π stacking with aromatic residues in BChE’s active site, though this requires validation via molecular docking.
- Kinase Inhibition : Compound 24 (5-hydroxybenzothiophene analogue) inhibits Clk/Dyrk kinases (IC₅₀ < 5 µM), suggesting that nitro substitution could modulate potency by altering electron distribution in the benzothiophene ring.
Receptor Modulation
Physicochemical Properties
- Solubility: Nitro groups generally reduce aqueous solubility compared to hydroxyl or morpholino substituents. For example, Compound 24 (logP ≈ 3.1) is less soluble than Compound 9 (logP ≈ 2.4).
- Metabolic Stability : Nitro groups are prone to reduction in vivo, which may shorten the target compound’s half-life compared to halogenated analogues like Compound 156.
Biological Activity
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a derivative of the 3,4-dihydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure is characterized by a 3,4-dihydroisoquinoline moiety linked to a 5-nitrobenzo[b]thiophene ring through a methanone group.
Pharmacological Properties
Research indicates that compounds within the 3,4-dihydroisoquinoline class exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of 3,4-dihydroisoquinoline possess significant antibacterial and antifungal properties. For example, certain analogs have shown effectiveness against resistant strains of bacteria .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
- Inflammation Model :
Comparative Biological Activity Table
Q & A
Basic Question: What are the critical steps in synthesizing (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone, and how do reaction conditions affect yield?
Answer:
The synthesis typically involves constructing the dihydroisoquinoline and nitrobenzothiophene moieties separately, followed by coupling via a methanone bridge. Key steps include:
- Triazole/Thiadiazole Ring Formation : Cyclization reactions using reagents like phenyl isocyanate or isothiocyanate to form heterocyclic intermediates .
- Thioether/Methanone Linkage : Coupling reactions under controlled conditions (e.g., THF or DMF as solvents, 60–80°C) to ensure regioselectivity .
- Nitro Group Introduction : Electrophilic nitration of the benzothiophene precursor, requiring precise temperature control to avoid side reactions .
Yield Optimization : Solvent polarity and temperature significantly impact reaction efficiency. For example, polar aprotic solvents like DMF enhance nucleophilic coupling but may require lower temperatures to prevent decomposition .
Advanced Question: How can retrosynthetic analysis streamline the design of synthetic pathways for this compound?
Answer:
Retrosynthetic analysis dissects the target molecule into simpler synthons, enabling modular synthesis. For this compound:
- Disconnections : Break the methanone bridge into dihydroisoquinoline and nitrobenzothiophene fragments. The dihydroisoquinoline can be derived from a Bischler-Napieralski reaction, while the benzothiophene may originate from Friedel-Crafts acylation .
- Synthon Identification : Prioritize stable intermediates, such as pre-functionalized dihydroisoquinoline with a reactive carbonyl group, to simplify coupling steps .
- Computational Validation : Tools like DFT calculations predict feasible bond formations and transition states, reducing trial-and-error in lab workflows .
Basic Question: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : and NMR verify proton environments and carbon frameworks, respectively. For example, aromatic protons in the nitrobenzothiophene moiety appear downfield (δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing isotopic peaks from impurities .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm) and nitro group vibrations (~1520 cm) .
Advanced Question: How can computational methods resolve contradictions in reaction mechanism predictions?
Answer:
Discrepancies between hypothesized and observed reaction pathways can arise due to competing intermediates. Methodologies include:
- Transition State Modeling : Use Gaussian or ORCA software to calculate activation energies for competing pathways (e.g., nucleophilic vs. electrophilic coupling) .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., USPTO) to predict regioselectivity in heterocycle formation .
- Solvent Effects Simulation : COSMO-RS models evaluate solvent interactions, explaining unexpected yields or byproducts .
Advanced Question: How do researchers address discrepancies between predicted and observed spectroscopic data?
Answer:
Contradictions often stem from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:
- Variable Temperature NMR : Probe conformational changes by acquiring spectra at 25°C and −40°C .
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles, particularly for the methanone bridge .
- 2D NMR (COSY, NOESY) : Elucidate through-space interactions to validate proposed structures .
Basic Question: What methodologies are used to evaluate the compound’s bioactivity in preclinical studies?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC values against targets like kinases or proteases using fluorescence-based assays .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) assess selective toxicity .
- Binding Studies : Surface plasmon resonance (SPR) quantifies affinity for receptors (e.g., GPCRs) .
- Metabolic Stability : LC-MS tracks compound degradation in liver microsome models .
Advanced Question: What strategies optimize selectivity in functionalizing the nitrobenzothiophene moiety?
Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to position nitro groups selectively .
- Protecting Group Chemistry : Temporarily block reactive sites on the dihydroisoquinoline during benzothiophene functionalization .
- Microwave-Assisted Synthesis : Accelerate nitro group introduction while minimizing side reactions (e.g., over-nitration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
